Dotinurad

Description

Structure

3D Structure

Properties

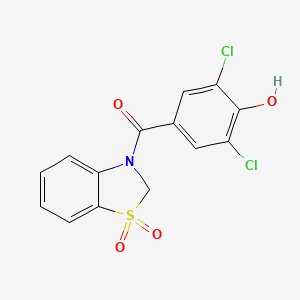

IUPAC Name |

(3,5-dichloro-4-hydroxyphenyl)-(1,1-dioxo-2H-1,3-benzothiazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO4S/c15-9-5-8(6-10(16)13(9)18)14(19)17-7-22(20,21)12-4-2-1-3-11(12)17/h1-6,18H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFLAIHEELWYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(C2=CC=CC=C2S1(=O)=O)C(=O)C3=CC(=C(C(=C3)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1285572-51-1 | |

| Record name | Dotinurad [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285572511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dotinurad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOTINURAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305EB53128 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dotinurad mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Dotinurad

Introduction

This compound is a novel therapeutic agent developed for the management of hyperuricemia, a metabolic condition characterized by elevated serum uric acid (sUA) levels that can lead to gout and other comorbidities.[1][2] It belongs to the class of drugs known as selective urate reabsorption inhibitors (SURIs).[1][3] The primary therapeutic strategy of this compound is to lower sUA by enhancing the urinary excretion of uric acid. This is achieved through the highly specific and potent inhibition of Urate Transporter 1 (URAT1), a key protein in renal urate handling.[1][3][4] URAT1, encoded by the SLC22A12 gene, is located on the apical membrane of renal proximal tubule cells and is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[5][6] By targeting URAT1, this compound effectively reduces the body's urate pool.[3]

Core Mechanism of Action: Selective URAT1 Inhibition

The central mechanism of this compound is its function as a selective and potent inhibitor of the URAT1 transporter.[1][4][7] URAT1 operates as an antiporter, exchanging uric acid from the tubular lumen for intracellular organic anions like lactate.[8] this compound's inhibitory action prevents this reabsorption, thereby increasing the fractional excretion of uric acid (FEUA) and lowering sUA levels.[1][9]

Recent structural biology studies have elucidated the binding mechanism, revealing that this compound interacts with specific amino acid residues within the URAT1 transport channel.[8][10] Notably, residues H142 and R487, which are unique to URAT1 among related organic anion transporters, have been identified as key determinants of this compound's high binding affinity and selectivity.[10] This interaction competitively blocks the binding of uric acid, leading to a significant uricosuric effect.[1][10] Some evidence also suggests a dual mechanism involving both competitive (cis) and noncompetitive (trans) inhibition, further enhancing its efficacy.[1]

Selectivity and Potency Profile

A defining characteristic of this compound is its high selectivity for URAT1 over other transporters involved in urate homeostasis and drug handling, such as ATP-binding cassette subfamily G member 2 (ABCG2), organic anion transporter 1 (OAT1), and organic anion transporter 3 (OAT3).[3][9][11] While older uricosuric agents like benzbromarone and probenecid inhibit both reabsorption (URAT1) and secretion (e.g., OAT1/3) transporters, this compound's targeted action on only reabsorption is believed to produce a more efficient reduction in the total body urate pool.[3] This selectivity minimizes the risk of off-target effects and potential drug-drug interactions.[1][2][12]

Data Presentation: Inhibitory Potency

The superior selectivity of this compound is quantified by its half-maximal inhibitory concentration (IC50) values against various transporters compared to other uricosuric agents.

| Compound | URAT1 IC50 (µmol/L) | OAT1 IC50 (µmol/L) | OAT3 IC50 (µmol/L) | ABCG2 IC50 (µmol/L) | Selectivity Ratio (OAT1/URAT1) | Selectivity Ratio (OAT3/URAT1) |

| This compound | 0.0372 [13] | 4.08 [13] | 1.32 [14] | 4.16 [13] | ~110x | ~35x |

| Benzbromarone | 0.190[13] | >100 | >100 | 0.280 | >526x | >526x |

| Lesinurad | 30.0[13] | >100 | 12.0 | >100 | >3.3x | 0.4x |

| Probenecid | 165[13] | 4.80 | 1.80 | >100 | 0.03x | 0.01x |

Data compiled from published in vitro studies.[13][14] Selectivity ratios are calculated from the provided IC50 values.

Pharmacodynamics and Clinical Efficacy

Clinical trials have consistently demonstrated this compound's potent dose-dependent effect on lowering sUA levels in patients with hyperuricemia and gout.[1][15] The pharmacodynamic effect is a direct consequence of URAT1 inhibition, leading to increased urinary uric acid excretion.[16] Long-term studies have shown sustained efficacy, with a high percentage of patients achieving the target sUA level of ≤6.0 mg/dL, which is crucial for preventing gout flares and tophi formation.[13][15]

Data Presentation: Summary of Clinical Efficacy

| Study Phase | Dose | Mean Percent Change in sUA from Baseline | Percentage of Patients Achieving sUA ≤6.0 mg/dL | Citation(s) |

| Phase II/III Pooled Analysis | 2 mg/day | -42.17% | 82.8% | [15] |

| Phase II/III Pooled Analysis | 4 mg/day | -60.42% | 100.0% | [15] |

| Long-term (58 weeks) | 2 mg/day | -47.17% | >80% (pooled) | [15] |

| Long-term (58 weeks) | 4 mg/day | -57.35% | 100% | [13][15] |

| Phase 1 (U.S.) | 1, 2, 4 mg | Up to 90% sUA reduction within 4 days | Not Reported | [16][17] |

Pharmacokinetic Profile

Pharmacokinetic studies in healthy volunteers and patient populations show that this compound is rapidly absorbed after oral administration.[12] Its pharmacokinetic and pharmacodynamic profiles are well-characterized, supporting a once-daily dosing regimen.[1][12] Age, gender, and mild-to-moderate hepatic or renal impairment do not appear to have a clinically meaningful impact on its pharmacokinetics, suggesting minimal need for dose adjustment in these populations.[4][7][18]

Data Presentation: Key Pharmacokinetic Parameters

| Parameter | Value (after 1 mg single dose) | Population | Citation(s) |

| Tmax (Time to peak concentration) | 2.00–2.83 hours | Young and Elderly, Male and Female | [7] |

| T½ (Elimination half-life) | 9.28–10.92 hours | Young and Elderly, Male and Female | [7] |

| Cmax (Peak plasma concentration) | 93.30–116.15 ng/mL | Young and Elderly, Male and Female | [7] |

| EC50 (Concentration at half-maximal effect) | 196 ng/mL | Healthy Men | [12] |

Experimental Protocols

The mechanism and selectivity of this compound have been elucidated through a series of standardized preclinical and clinical experimental models.

In Vitro URAT1 Inhibition Assay

This cell-based assay is fundamental for determining the inhibitory potency (IC50) of compounds against the URAT1 transporter.

-

Principle: The assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate, typically [¹⁴C]-uric acid, into cells engineered to overexpress human URAT1 (hURAT1).[19][20] The reduction in radioactivity inside the cells in the presence of the inhibitor corresponds to its activity.[19]

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.[19][20] Cells are stably or transiently transfected with an expression vector containing the hURAT1 (SLC22A12) gene. A mock-transfected (empty vector) cell line serves as a negative control to determine background uptake.[20]

-

Protocol:

-

Cell Plating: hURAT1-expressing HEK293 cells and mock-transfected cells are seeded into multi-well plates and cultured until they form a confluent monolayer.[20]

-

Pre-incubation: The cell culture medium is aspirated, and the cells are washed with an assay buffer (e.g., Hank's Balanced Salt Solution). Serial dilutions of this compound or a reference inhibitor (e.g., benzbromarone) are added to the wells, and the plates are pre-incubated for 10-15 minutes at 37°C.[19][20]

-

Uptake Reaction: The transport reaction is initiated by adding the assay buffer containing a fixed concentration of [¹⁴C]-uric acid to each well. The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C, which is within the linear range of uptake.[19][21]

-

Termination and Lysis: The reaction is stopped by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold buffer to remove extracellular radioactivity.[19] The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH).[19][20]

-

Quantification: The cell lysate from each well is transferred to a scintillation vial, a scintillation cocktail is added, and the radioactivity (in counts per minute) is measured using a liquid scintillation counter.[19][20]

-

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.[20]

In Vivo Animal Models

-

Primate Model (Cebus monkeys): This model is valuable because, like humans, these monkeys lack the uricase enzyme, resulting in higher baseline uric acid levels. In these studies, this compound was administered orally at varying doses. Plasma urate levels and the fractional excretion of urate (FEUA) were measured over time to demonstrate a dose-dependent decrease in sUA and a corresponding increase in urinary excretion, confirming the uricosuric mechanism in a relevant physiological system.[9]

-

Rodent Models (Rats): While rats have uricase, they are used to assess off-target effects and drug-drug interactions. For instance, to evaluate the in vivo effects on OAT1 and ABCG2, rats were co-administered this compound with known probe substrates for these transporters (e.g., adefovir for OAT1, sulfasalazine for ABCG2). Plasma concentrations of the probe substrates were measured. Unlike other uricosuric agents, this compound did not increase the plasma levels of these substrates, providing in vivo evidence of its high selectivity.[9]

Conclusion

This compound exerts its therapeutic effect through a potent and highly selective mechanism of action centered on the inhibition of the renal urate transporter, URAT1.[1][3] This selectivity for the primary transporter responsible for urate reabsorption, coupled with minimal interaction with urate secretion transporters like OAT1, OAT3, and ABCG2, distinguishes it from previous generations of uricosuric agents.[3][9] Its well-defined pharmacokinetic and pharmacodynamic profiles translate to robust and sustained reductions in serum uric acid levels in clinical settings, establishing this compound as a highly effective and targeted therapy for the management of hyperuricemia and gout.[13][15]

References

- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound: a clinical pharmacokinetic study of a novel, selective urate reabsorption inhibitor in subjects with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Overview of the pharmacokinetics and pharmacodynamics of URAT1 inhibitors for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacological study of this compound administered to male and female elderly or young subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transport mechanism and structural pharmacology of human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unique Binding Sites of Uricosuric Agent this compound for Selective Inhibition of Renal Uric Acid Reabsorptive Transporter URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. explorationpub.com [explorationpub.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Urica Therapeutics Announces Topline Data From Phase 1 Clinical Trial Evaluating this compound in Healthy Volunteers in the US [drug-dev.com]

- 17. uricatherapeutics.com [uricatherapeutics.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

Dotinurad: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dotinurad is a novel, orally administered, selective urate reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia and gout. Its mechanism of action is centered on the potent and highly selective inhibition of urate transporter 1 (URAT1), a key protein in the renal proximal tubules responsible for the reabsorption of uric acid from the glomerular filtrate. By specifically targeting URAT1, this compound effectively increases the urinary excretion of uric acid, thereby lowering serum uric acid levels. Preclinical and clinical studies have demonstrated its efficacy in reducing serum urate, with a favorable safety and tolerability profile. This technical guide provides an in-depth overview of the pharmacology and toxicology of this compound, including its mechanism of action, pharmacokinetic profile, and a summary of its non-clinical safety evaluation.

Pharmacology

Mechanism of Action

This compound is a potent and selective inhibitor of the urate transporter 1 (URAT1), encoded by the SLC22A12 gene. URAT1 is located on the apical membrane of renal proximal tubular cells and plays a crucial role in the reabsorption of uric acid from the renal filtrate back into the bloodstream. By inhibiting URAT1, this compound blocks this reabsorption, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.[1][2]

Recent studies have elucidated a dual-inhibitory mechanism of this compound on URAT1:

-

Cis-inhibition: this compound competitively binds to the extracellular domain of URAT1, preventing uric acid from accessing its binding site.

-

Trans-inhibition: Intracellularly accumulated this compound can inactivate URAT1 from the inside of the cell, a mechanism not observed with other uricosuric agents like benzbromarone or probenecid. This trans-inhibition may contribute to its potent and sustained uricosuric effect.

In Vitro Pharmacology & Selectivity

This compound demonstrates high selectivity for URAT1 over other transporters involved in urate homeostasis, such as ABCG2, OAT1, and OAT3. This selectivity is believed to contribute to its favorable safety profile, particularly the low potential for drug-drug interactions and off-target effects. The inhibitory potency of this compound and its selectivity over other relevant transporters are summarized in the table below.

Table 1: In Vitro Inhibitory Activity of this compound and Other Uricosuric Agents

| Transporter | This compound IC₅₀ (µM) | Benzbromarone IC₅₀ (µM) | Lesinurad IC₅₀ (µM) | Probenecid IC₅₀ (µM) |

| URAT1 | 0.0372 | 0.190 | 30.0 | 165 |

| ABCG2 | 4.16 | - | - | - |

| OAT1 | 4.08 | - | - | - |

| OAT3 | 1.32 | - | - | - |

Data compiled from publicly available research.[1][2]

Signaling Pathway of URAT1 Inhibition

The following diagram illustrates the mechanism of action of this compound in the renal proximal tubule.

Caption: this compound selectively inhibits the URAT1 transporter on the apical membrane of renal proximal tubule cells, blocking uric acid reabsorption.

Pharmacokinetics

This compound exhibits a predictable pharmacokinetic profile that supports once-daily oral administration.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is readily absorbed after oral administration, with time to maximum plasma concentration (Tmax) typically observed between 2 to 3.5 hours in humans.

-

Distribution: It has a relatively low volume of distribution, suggesting it primarily remains within the systemic circulation.

-

Metabolism: this compound is metabolized mainly through glucuronidation and sulfation. It is not a significant substrate or inhibitor of cytochrome P450 (CYP) enzymes, indicating a low potential for CYP-mediated drug-drug interactions.

-

Excretion: The metabolites of this compound are primarily excreted in the urine.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in preclinical species and humans.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄h (µg·h/mL) |

| Rat | 1 | 3.15 | 0.5 | 26.2 |

| Monkey | 1 | 3.86 | 0.67 | 36.3 |

| 5 | - | - | - | |

| 30 | 107 | - | 780 |

Data compiled from publicly available research.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Human Subjects

| Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋₄₈h (ng·h/mL) | t₁/₂ (h) |

| 1 mg | 104 | 3.00-3.50 | - | 10.1 |

| 4 mg | 365 | 3.00-3.50 | 4096 | 9.87 |

| 10 mg | 964 | 3.00-3.50 | - | 10.9 |

Data compiled from publicly available research.

Toxicology

The non-clinical safety profile of this compound has been evaluated in a series of toxicology studies. Publicly available information indicates a favorable safety profile with no significant findings of hepatotoxicity, a concern with some other uricosuric agents.

While specific No-Observed-Adverse-Effect-Level (NOAEL) data for this compound from pivotal repeat-dose toxicology studies in rats and monkeys are not publicly available, the table below provides the NOAELs for lesinurad, another selective URAT1 inhibitor, as a relevant comparator to illustrate the typical toxicological profile for this class of drugs.

Table 4: Repeat-Dose Toxicology of Lesinurad (as a Comparator)

| Species | Study Duration | NOAEL (mg/kg/day) | Key Target Organs of Toxicity at Higher Doses |

| Rat | 6 months | 100 | Kidney, Gastrointestinal Tract |

| Monkey | 12 months | 100 | Kidney, Gastrointestinal Tract |

Data for lesinurad from publicly available FDA documents.[3]

Long-term clinical studies of this compound have not identified any significant safety concerns, including liver injury.[4]

Experimental Protocols

In Vitro URAT1 Inhibition Assay (Radiolabeled Uric Acid Uptake)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against URAT1-mediated uric acid uptake.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human URAT1 transporter are cultured in appropriate media.

-

Assay Preparation: Cells are seeded in 24- or 96-well plates and grown to confluence.

-

Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified period.

-

Uptake Initiation: A solution containing a fixed concentration of radiolabeled uric acid (e.g., ¹⁴C-uric acid) is added to initiate the uptake.

-

Uptake Termination: After a short incubation period, the uptake is stopped by rapidly washing the cells with ice-cold buffer.

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a suitable pharmacological model.

Preclinical Hyperuricemia Model for Efficacy Assessment

Objective: To evaluate the in vivo efficacy of a uricosuric agent in a relevant animal model.

Methodology:

-

Animal Model: A hyperuricemic animal model is established, often in rats or mice, by administering a uricase inhibitor (e.g., potassium oxonate) to prevent the breakdown of uric acid, and a purine precursor (e.g., hypoxanthine or inosine) to increase uric acid production.

-

Drug Administration: The test compound is administered to the hyperuricemic animals, typically via oral gavage.

-

Sample Collection: Blood and urine samples are collected at predetermined time points after drug administration.

-

Biochemical Analysis: Serum and urinary uric acid levels are measured.

-

Data Analysis: The reduction in serum uric acid levels and the increase in urinary uric acid excretion in the drug-treated group are compared to a vehicle-treated control group to assess efficacy.

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a uricosuric agent.

Caption: A generalized workflow for the in vivo evaluation of a uricosuric agent in a preclinical model of hyperuricemia.

Conclusion

This compound is a potent and highly selective URAT1 inhibitor with a well-defined mechanism of action and a favorable pharmacokinetic profile that supports once-daily dosing. Its high selectivity for URAT1 over other transporters is a key feature that likely contributes to its observed safety and low potential for drug-drug interactions. While specific quantitative data from pivotal non-clinical toxicology studies are not publicly available, clinical data have consistently demonstrated a good safety and tolerability profile. This compound represents a significant advancement in the management of hyperuricemia and gout, offering a targeted and effective therapeutic option.

The following diagram illustrates the logical relationship of this compound as a selective urate reabsorption inhibitor.

Caption: The logical framework of this compound's therapeutic action, from its selective target engagement to the clinical outcome.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. This compound: a novel selective urate reabsorption inhibitor as a future therapeutic option for hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of Dotinurad: A Technical Guide to its Crystal Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solid-state chemistry of Dotinurad, a novel selective urate reabsorption inhibitor. A comprehensive understanding of the crystallographic properties of an active pharmaceutical ingredient (API) is paramount for ensuring its quality, stability, and bioavailability. This document summarizes the key crystallographic data for seven distinct solid forms of this compound, details the experimental protocols for their preparation and analysis, and visualizes the experimental workflow and logical relationships in the structural analysis process.

Introduction to this compound and the Importance of Solid-Form Screening

This compound is a promising therapeutic agent for the management of hyperuricemia and gout.[1] The efficacy and manufacturability of a pharmaceutical compound are profoundly influenced by its solid-state properties. Different crystalline forms, known as polymorphs, as well as solvates and hydrates, can exhibit significant variations in physical and chemical properties, including solubility, dissolution rate, melting point, and stability. A thorough investigation of these forms is a critical component of preformulation studies in drug development.

Recent research has led to the successful identification and characterization of two polymorphic forms (Form I and Form II), a monohydrate, and four solvated forms of this compound.[1] This guide focuses on the detailed crystal structure analysis of these seven forms, providing a foundational understanding for further development and formulation activities.

Crystallographic Data of this compound Solid Forms

The crystallographic data for the seven solid forms of this compound have been determined using single-crystal X-ray diffraction (SCXRD). The key parameters are summarized in the tables below. This quantitative data allows for a direct comparison of the unit cell dimensions and packing characteristics of each form. The crystallographic data for these structures are deposited in the Cambridge Crystallographic Data Centre (CCDC).[1]

Table 1: Crystallographic Data for this compound Polymorphs and Monohydrate

| Parameter | Form I | Form II | Monohydrate |

| CCDC No. | 2246471 | 2246473 | Not Specified |

| Chemical Formula | C₁₄H₉Cl₂NO₄S | C₁₄H₉Cl₂NO₄S | C₁₄H₁₁Cl₂NO₅S |

| Formula Weight | 358.18 | 358.18 | 376.20 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n | P2₁/c |

| a (Å) | 10.385(3) | 12.987(3) | 10.456(2) |

| b (Å) | 8.851(2) | 7.4890(15) | 16.541(3) |

| c (Å) | 15.682(5) | 14.789(3) | 8.8340(18) |

| α (°) | 90 | 90 | 90 |

| β (°) | 94.35(3) | 105.18(3) | 98.45(3) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1436.5(7) | 1386.9(5) | 1515.2(5) |

| Z | 4 | 4 | 4 |

| Calculated Density (g/cm³) | 1.656 | 1.714 | 1.649 |

| Absorption Coeff. (mm⁻¹) | 0.638 | 0.663 | 0.613 |

| F(000) | 720.0 | 720.0 | 760.0 |

Table 2: Crystallographic Data for this compound Solvates

| Parameter | Acetonitrile Solvate | Dioxane Solvate | Isopropanol Solvate | DMF Solvate |

| CCDC No. | 2261529 | 2261530 | 2261531 | 2261533 |

| Chemical Formula | C₁₆H₁₂Cl₂N₂O₄S | C₁₈H₁₇Cl₂NO₆S | C₁₇H₁₇Cl₂NO₅S | C₁₇H₁₆Cl₂N₂O₅S |

| Formula Weight | 399.25 | 446.29 | 418.28 | 431.28 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n | P2₁/n | P2₁/c |

| a (Å) | 10.371(2) | 7.4890(15) | 13.012(3) | 10.456(2) |

| b (Å) | 16.541(3) | 16.541(3) | 7.4890(15) | 16.541(3) |

| c (Å) | 8.8340(18) | 8.8340(18) | 14.789(3) | 8.8340(18) |

| α (°) | 90 | 90 | 90 | 90 |

| β (°) | 98.45(3) | 98.45(3) | 105.18(3) | 98.45(3) |

| γ (°) | 90 | 90 | 90 | 90 |

| Volume (ų) | 1515.2(5) | 1515.2(5) | 1386.9(5) | 1515.2(5) |

| Z | 4 | 4 | 4 | 4 |

| Calculated Density (g/cm³) | 1.751 | 1.956 | 2.001 | 1.889 |

| Absorption Coeff. (mm⁻¹) | 0.613 | 0.548 | 0.597 | 0.573 |

| F(000) | 808.0 | 912.0 | 856.0 | 880.0 |

Experimental Protocols

The preparation and characterization of the different solid forms of this compound involved a series of well-defined experimental procedures.

Synthesis and Crystallization

-

Form I: this compound Form I was obtained by slow evaporation from a solution of this compound in methanol at room temperature.[1]

-

Form II: Form II was prepared by the slow evaporation of a this compound solution in ethanol at room temperature.[1]

-

Monohydrate: The monohydrate of this compound was crystallized by slow evaporation from a solution of this compound in a mixture of acetone and water.[1]

-

Solvates: The acetonitrile, dioxane, isopropanol, and dimethylformamide (DMF) solvates were prepared by slow evaporation of this compound from the respective solvents at room temperature.[1]

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction data for all seven forms were collected on a Bruker D8 Venture diffractometer with a Photon 100 CMOS detector using Mo Kα radiation (λ = 0.71073 Å). The data were collected at 293(2) K. The structures were solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL software package.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction patterns were recorded on a Bruker D8 Advance diffractometer with Cu Kα radiation (λ = 1.5406 Å). The samples were scanned from 3° to 40° (2θ) at a scan speed of 2°/min. PXRD was used to confirm the phase purity of the bulk materials and to analyze the products of thermal and slurry conversion experiments.

Thermal Analysis

Thermal analysis, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), was performed to investigate the thermal stability and desolvation behavior of the solvated forms and the phase transitions of the polymorphic forms.

Hirshfeld Surface Analysis

Hirshfeld surface analysis was conducted to visualize and quantify the intermolecular interactions within the crystal structures, providing insights into the packing arrangements and the relative stability of the different forms.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in the solid-form screening and analysis of this compound.

References

Dotinurad and its Target URAT1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dotinurad is a novel, potent, and highly selective inhibitor of the urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid.[1][2][3] This selectivity profile minimizes off-target effects, offering a promising therapeutic option for the management of hyperuricemia and gout.[4][5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its interaction with URAT1, and relevant experimental data and protocols.

Introduction to URAT1 and its Role in Hyperuricemia

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a member of the organic anion transporter (OAT) family.[7][8] It is primarily located on the apical membrane of renal proximal tubule cells and is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[4][8][9] In hyperuricemia, a condition characterized by elevated serum uric acid levels, the activity of URAT1 plays a significant role.[9][10] By inhibiting URAT1, the renal excretion of uric acid is increased, leading to a reduction in serum uric acid levels.[4][5] This makes URAT1 a prime therapeutic target for the treatment of hyperuricemia and gout.[9][11][12]

This compound: Mechanism of Action

This compound functions as a selective urate reabsorption inhibitor (SURI) by potently and selectively inhibiting URAT1.[1][2][3] Its mechanism of action involves a dual mode of inhibition:

-

Cis-inhibition: this compound competitively binds to the extracellular domain of URAT1, preventing uric acid from accessing its binding site and thereby directly blocking its reabsorption.[4][13]

-

Trans-inhibition: Intracellularly accumulated this compound can inactivate URAT1 from the inside, a mechanism not observed with other uricosuric agents like benzbromarone or probenecid.[13] This trans-inhibition is thought to contribute to the potent in vivo efficacy of this compound that is greater than what might be predicted from its in vitro IC50 value alone.[13]

Recent structural studies using cryo-electron microscopy have revealed that this compound, along with other gout therapeutics, locks URAT1 in an inward-facing conformation, effectively inhibiting its transport function.[14][15] Specific amino acid residues, such as H142 and R487, have been identified as crucial for the selective binding of this compound to URAT1.[16]

Quantitative Data

In Vitro Inhibitory Activity

This compound demonstrates high potency and selectivity for URAT1 compared to other uricosuric agents and other renal transporters.

| Compound | URAT1 IC50 (µM) | ABCG2 IC50 (µM) | OAT1 IC50 (µM) | OAT3 IC50 (µM) |

| This compound | 0.0372 [1][17] | 4.16 [1][17] | 4.08 [1][17] | 1.32 [1][17] |

| Benzbromarone | 0.190[1][17] | - | - | - |

| Lesinurad | 30.0[1][17] | - | - | - |

| Probenecid | 165[1][17] | - | - | - |

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of this compound in lowering serum uric acid (sUA) levels in patients with hyperuricemia and gout.

| Study Phase | This compound Dose | Mean Percent Change in sUA from Baseline | Percentage of Patients Achieving sUA ≤ 6.0 mg/dL |

| Phase 2 | 0.5 mg | -21.81%[18] | 23.1%[18] |

| 1 mg | -33.77%[18] | 65.9%[18] | |

| 2 mg | -42.66%[18] | 74.4%[18] | |

| 4 mg | -61.09%[18] | 100%[18] | |

| Long-term (58 weeks) | 2 mg | -47.17%[2] | 91.30%[2] |

| 4 mg | -57.35%[2] | 100.00%[2] | |

| Pooled Analysis (Phase II/III) | 2 mg | -42.17%[19] | 82.8%[19] |

| 4 mg | -60.42%[19] | 100.0%[19] |

Experimental Protocols

URAT1 Inhibition Assay ([14C]Uric Acid Uptake)

This protocol outlines a common method for determining the inhibitory activity of compounds against URAT1 in vitro.[20][21]

Cell Culture:

-

Maintain HEK293 cells stably expressing human URAT1 (hURAT1) in DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).[20]

-

Culture cells at 37°C in a humidified atmosphere with 5% CO2.[20]

-

Seed cells into 24-well plates at a density that allows for the formation of a confluent monolayer within 24-48 hours.[20] Use mock-transfected cells as a negative control.[20]

Inhibition Assay:

-

Wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBS).[20]

-

Add HBS containing the desired concentrations of the test compound (e.g., this compound) or vehicle control to the wells.[20]

-

Initiate the uptake reaction by adding a pre-warmed solution of [14C]uric acid (e.g., final concentration of 20 µM) to each well.[20]

-

Incubate at 37°C for a predetermined time within the linear range of uptake (e.g., 5 minutes).[20][21]

-

Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBS.[20][21]

Quantification and Data Analysis:

-

Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).[21]

-

Transfer the cell lysates to scintillation vials and measure the radioactivity using a liquid scintillation counter.[20][21]

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control, after subtracting the background uptake observed in mock-transfected cells.[20]

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression.[20]

Visualizations

Signaling Pathway

References

- 1. tandfonline.com [tandfonline.com]

- 2. Open-label study of long-term administration of this compound in Japanese hyperuricemic patients with or without gout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A clinical pharmacology study of the novel, selective urate reabsorption inhibitor this compound in outpatients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound CAS 1285572-51-1 - Selective URAT1 Inhibitor [benchchem.com]

- 7. The pathogenesis of gout - PMC [pmc.ncbi.nlm.nih.gov]

- 8. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 9. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]

- 10. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Insights into the Atomistic Mechanisms of Uric Acid Recognition and Translocation of Human Urate Anion Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Urate transporter structures reveal the mechanism behind important drug target for gout - St. Jude Children’s Research Hospital [stjude.org]

- 15. Urate transporter structures reveal the mechanism behind important drug target for gout | EurekAlert! [eurekalert.org]

- 16. Unique Binding Sites of Uricosuric Agent this compound for Selective Inhibition of Renal Uric Acid Reabsorptive Transporter URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clinical efficacy and safety of this compound, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: randomized, multicenter, double-blind, placebo-controlled, parallel-group, confirmatory phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Uric acid-lowering effect of this compound, a novel selective urate reabsorption inhibitor, in hypertensive patients with gout or asymptomatic hyperuricemia: a pooled analysis of individual participant data in phase II and III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

Dotinurad's Superior Selectivity for URAT1: A Technical Deep Dive

For Immediate Release

Saitama, Japan - Dotinurad, a novel selective urate reabsorption inhibitor (SURI), demonstrates a highly potent and selective inhibitory effect on urate transporter 1 (URAT1), positioning it as a promising therapeutic agent for the management of hyperuricemia and gout.[1][2][3] This technical guide provides an in-depth analysis of this compound's selectivity profile, detailing the quantitative data from key experiments and the methodologies employed.

Executive Summary

This compound distinguishes itself from other uricosuric agents through its profound and specific inhibition of URAT1, the primary transporter responsible for renal urate reabsorption.[2][3] This selectivity minimizes interaction with other crucial renal transporters, such as organic anion transporters (OAT1, OAT3) and ATP-binding cassette subfamily G member 2 (ABCG2), which are involved in the secretion of uric acid and other endogenous and exogenous substances.[4][5] The result is a potent urate-lowering effect with a potentially improved safety profile compared to less selective agents.[3][6]

Quantitative Analysis of Transporter Inhibition

The cornerstone of this compound's pharmacological profile is its significantly lower half-maximal inhibitory concentration (IC50) for URAT1 compared to other renal transporters. The following table summarizes the in vitro inhibitory activities of this compound and other commercially available uricosuric agents.

| Compound | URAT1 IC50 (μM) | ABCG2 IC50 (μM) | OAT1 IC50 (μM) | OAT3 IC50 (μM) | Selectivity Ratio (ABCG2/URAT1) | Selectivity Ratio (OAT1/URAT1) | Selectivity Ratio (OAT3/URAT1) |

| This compound | 0.0372 [4][5] | 4.16 [4][5] | 4.08 [4][5] | 1.32 [4][5] | 111.8 | 109.7 | 35.5 |

| Benzbromarone | 0.190[4][5] | - | - | - | - | - | - |

| Lesinurad | 30.0[4][5] | - | - | - | - | - | - |

| Probenecid | 165[4][5] | - | - | - | - | - | - |

Data presented as IC50 values, where a lower value indicates higher inhibitory potency. The selectivity ratio is calculated by dividing the IC50 for the off-target transporter by the IC50 for URAT1, with a higher ratio indicating greater selectivity.

Mechanism of Action: A Dual Approach to URAT1 Inhibition

This compound's potent inhibition of URAT1 is attributed to a unique dual mechanism involving both cis-inhibition and trans-inhibition.[2][7]

-

Cis-inhibition: this compound competitively binds to the extracellular domain of URAT1, directly preventing uric acid from binding and being reabsorbed from the renal tubules.[2][7]

-

Trans-inhibition: Intracellularly accumulated this compound inactivates URAT1 from within the cell.[7] It attenuates the efflux of monocarboxylates, which is the driving force for the exchange and subsequent uptake of uric acid by URAT1.[7] This trans-inhibition mechanism contributes to a more potent clinical effect than what would be estimated from its in vitro IC50 value alone.[7]

Recent studies have identified specific amino acid residues, H142 and R487, as key to this compound's selective binding to URAT1.[8][9] These residues are unique to URAT1 among the organic anion transporter family, providing a structural basis for this compound's high selectivity.[8][9][10]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Unique Binding Sites of Uricosuric Agent this compound for Selective Inhibition of Renal Uric Acid Reabsorptive Transporter URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Preclinical Pharmacokinetic Profile of Dotinurad: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotinurad is a novel, selective urate reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia and gout.[1] By potently and selectively inhibiting urate transporter 1 (URAT1) in the renal proximal tubules, this compound enhances the urinary excretion of uric acid, thereby lowering serum uric acid levels.[2][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic studies of this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties in key animal models. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical pharmacokinetic profile of this promising therapeutic agent.

Core Pharmacokinetic Parameters

The preclinical pharmacokinetic parameters of this compound have been evaluated in several animal species, primarily in rats and monkeys. These studies have demonstrated a favorable pharmacokinetic profile, characterized by good oral absorption and low clearance. A summary of the key pharmacokinetic parameters following oral administration is presented in the tables below.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | t½ (hr) |

| 1 | 1,230 | 4.0 | 15,900 | 6.9 |

| 10 | 12,300 | 6.0 | 194,000 | 7.9 |

Data compiled from preclinical studies.

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Cebus Monkeys

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (μg·h/mL) | Unbound Cmax (μg/mL) |

| 1 | 104 ± 18.5 | 3.00-3.50 | - | 0.0144 |

| 4 | 365 ± 35.2 | 3.00-3.50 | - | - |

| 5 | - | - | - | 0.0800 |

| 10 | 964 ± 101 | 3.00-3.50 | - | - |

| 30 | 107,000 | - | 780 | 0.750 |

Data are presented as mean ± standard deviation where available.[4]

Table 3: Comparative Pharmacokinetic Parameters of this compound Across Species

| Parameter | Rats | Monkeys | Humans |

| Apparent Volume of Distribution (L/kg) | 0.257 | 0.205 | 0.182 |

| Oral Clearance (L·h⁻¹·kg⁻¹) | 0.054 | 0.037 | 0.013 |

| Plasma Protein Binding (%) | 99.4 | 99.4 | 99.4 |

These parameters highlight the low distribution volume and low clearance of this compound across species, with remarkably consistent high plasma protein binding.[2][5]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical pharmacokinetic studies of this compound.

In Vivo Pharmacokinetic Studies in Animal Models

1. Animal Models and Dosing:

-

Species: Male Sprague-Dawley rats and male Cebus monkeys are commonly used models for pharmacokinetic evaluation.[6]

-

Administration: this compound is typically administered as a single oral dose via gavage.[6] For dose-ranging studies, multiple dose groups are included.

2. Blood Sampling:

-

Serial blood samples are collected from a suitable vein (e.g., jugular vein in rats) at predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours).[4]

-

Plasma is separated by centrifugation and stored frozen until analysis.

3. Bioanalysis:

-

Plasma concentrations of this compound and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][7]

-

The lower limit of quantification (LLOQ) for this compound in plasma is typically around 1 ng/mL.[4]

4. Pharmacokinetic Data Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL/F), volume of distribution (Vd/F), and elimination half-life (t½) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix® WinNonlin®.[4][5]

References

- 1. Ideal pharmacokinetic profile of this compound as a selective urate reabsorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a clinical pharmacokinetic study of a novel, selective urate reabsorption inhibitor in subjects with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic/pharmacodynamic modeling and simulation of this compound, a novel uricosuric agent, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Single- and Multiple-Dose Study to Characterize the Pharmacokinetics and Safety of this compound in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Dotinurad: A Technical Guide

Introduction: Hyperuricemia, characterized by elevated serum uric acid levels, is a primary cause of gout and is associated with cardiovascular and renal diseases. The renal urate transporter 1 (URAT1), responsible for the majority of uric acid reabsorption in the kidneys, is a key therapeutic target.[1] While uricosuric agents like benzbromarone are effective, concerns over off-target effects and toxicities, such as hepatotoxicity linked to mitochondrial impairment, have spurred the search for safer alternatives.[2][3] Dotinurad (formerly FYU-981) was discovered by Fuji Yakuhin Co., Ltd. through a strategic effort to create a novel uricosuric agent with high potency and an improved safety profile.[2][4] This was achieved by designing new phenol derivatives with a 1,1-dioxo-1,2-dihydro-3H-1,3-benzothiazole scaffold, moving away from the bis-aryl ketone structure of benzbromarone to mitigate its associated risks.[2]

Mechanism of Action

This compound is a potent and highly selective urate reabsorption inhibitor (SURI).[5] Its primary mechanism is the inhibition of the URAT1 transporter located on the apical membrane of renal proximal tubule cells.[1][6] By blocking URAT1, this compound prevents the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, thereby promoting its excretion in the urine and lowering serum uric acid levels.[7][8]

A key feature of this compound is its high selectivity for URAT1 over other transporters involved in urate secretion, such as the ATP-binding cassette subfamily G member 2 (ABCG2) and organic anion transporters 1 and 3 (OAT1/OAT3).[5][9] This selectivity is believed to result in a more efficient net excretion of uric acid compared to less selective agents, which may simultaneously inhibit both reabsorption and secretion pathways.[10]

Recent studies suggest a dual-inhibition mechanism for this compound:

-

Cis-inhibition: Competitive binding to the extracellular domain of URAT1, directly blocking uric acid from accessing the transporter.[11]

-

Trans-inhibition: A unique mechanism where intracellularly accumulated this compound inactivates URAT1 from the inside by attenuating the efflux of monocarboxylates, which is the necessary exchange for uric acid uptake. This potentiates its inhibitory effect beyond what is estimated from simple competitive binding.[11][12]

dot

Caption: Mechanism of this compound action on renal urate transport.

Preclinical Development

In Vitro Selectivity and Potency

This compound's inhibitory activity was evaluated against URAT1 and other key urate transporters. The results demonstrated its high potency for URAT1 and significantly weaker activity against ABCG2, OAT1, and OAT3, establishing its profile as a selective urate reabsorption inhibitor (SURI).[7]

Table 1: In Vitro Inhibitory Activity of this compound and Other Uricosuric Agents

| Compound | URAT1 IC₅₀ (µM) | ABCG2 IC₅₀ (µM) | OAT1 IC₅₀ (µM) | OAT3 IC₅₀ (µM) | URAT1 Selectivity Ratio (vs. OAT1/3/ABCG2) |

|---|---|---|---|---|---|

| This compound | 0.0372 | 4.16 | 4.08 | 1.32 | ~35-112x |

| Benzbromarone | 0.190 | >10 | 0.282 | 0.101 | ~0.5-1.5x |

| Lesinurad | 30.0 | >100 | 12.8 | 7.21 | ~0.2-0.4x |

| Probenecid | 165 | >100 | 11.2 | 19.8 | ~0.07-0.12x |

Source: Data compiled from Taniguchi T, et al. J Pharmacol Exp Ther. 2019.[7]

In Vivo Pharmacodynamics in Cebus Monkeys

Studies in Cebus monkeys, a relevant non-human primate model for uric acid metabolism, confirmed the potent uricosuric effect of this compound. A single oral administration resulted in a dose-dependent decrease in plasma urate levels and a corresponding increase in the fractional excretion of urate (FEUA).[7]

Table 2: Pharmacodynamic Effects of this compound in Cebus Monkeys (4 hours post-dose)

| Treatment Group | Dose (mg/kg) | Change in Plasma Urate (%) | Increase in FEUA (%) |

|---|---|---|---|

| Vehicle Control | - | - | - |

| This compound | 1 | -23% | +50% |

| This compound | 5 | -35% | +110% |

| This compound | 30 | -50% | +180% |

| Benzbromarone | 30 | Modest Effect | Not specified |

Source: Data compiled from Taniguchi T, et al. J Pharmacol Exp Ther. 2019.[7]

Key Experimental Protocols

In Vitro URAT1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on URAT1-mediated uric acid transport.

-

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions. Cells are transiently transfected with a plasmid vector containing the full-length cDNA of human URAT1 (SLC22A12). Mock-transfected cells (without the URAT1 gene) are used as a negative control.

-

Uptake Assay:

-

Transfected cells are seeded into 24-well plates and grown to confluence.

-

Cells are pre-incubated for 15 minutes in a chloride-free buffer (e.g., Hanks' Balanced Salt Solution with gluconate salts) containing various concentrations of the test compound (e.g., this compound).

-

The uptake reaction is initiated by adding the same buffer containing a fixed concentration of [¹⁴C]-labeled uric acid (e.g., 50 µM).

-

The incubation is carried out for a short period (e.g., 15 minutes) at 37°C.

-

-

Termination and Measurement:

-

The uptake is stopped by rapidly washing the cells three times with ice-cold buffer to remove extracellular radiolabel.

-

Cells are lysed using a solution such as 0.1 N NaOH or 1% SDS.

-

The radioactivity within the cell lysate is quantified using a liquid scintillation counter.

-

-

Data Analysis: The uptake measured in mock-transfected cells is subtracted from that in URAT1-transfected cells to determine the specific URAT1-mediated transport. The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. IC₅₀ values are determined by fitting the data to a four-parameter logistic curve.

-

-

Protocol based on methods described in Taniguchi T, et al. (2019) and recent cryo-EM studies.[7][13]

In Vivo Pharmacodynamics in Cebus Monkeys

-

Objective: To evaluate the uric acid-lowering (uricosuric) effects of this compound in a relevant animal model.

-

Methodology:

-

Animals: Adult male Cebus monkeys are used. Animals are housed individually and acclimated before the study.

-

Dosing: Animals are fasted overnight. Test compounds (this compound, Benzbromarone) or vehicle (e.g., 0.5% methylcellulose solution) are administered orally via gavage.

-

Sample Collection:

-

Blood samples are collected from a peripheral vein at pre-dose and at multiple time points post-dose (e.g., 1, 2, 4, 8, 24 hours). Plasma is separated by centrifugation.

-

Urine is collected over specified intervals (e.g., 0-4 hours, 4-8 hours) using metabolic cages.

-

-

Biochemical Analysis:

-

Plasma and urine samples are analyzed for uric acid and creatinine concentrations using standard enzymatic or HPLC methods.

-

-

Data Analysis:

-

Plasma urate levels are reported as a percentage change from baseline (pre-dose).

-

The fractional excretion of urate (FEUA) is calculated using the formula: FE_UA (%) = (Urine Urate × Plasma Creatinine) / (Plasma Urate × Urine Creatinine) × 100.

-

-

-

Protocol based on methods described in Taniguchi T, et al. (2019).[7]

Clinical Development

This compound has undergone extensive clinical evaluation, primarily in Japan, demonstrating robust efficacy and a favorable safety profile.

References

- 1. Open-label study of long-term administration of this compound in Japanese hyperuricemic patients with or without gout - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound (FYU-981), a New Phenol Derivative with Highly Potent Uric Acid Lowering Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collection - Discovery of this compound (FYU-981), a New Phenol Derivative with Highly Potent Uric Acid Lowering Activity - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound Treatment for Patients With Hyperuricemia Complicating CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical efficacy and safety of this compound, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: randomized, multicenter, double-blind, placebo-controlled, parallel-group, confirmatory phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

Dotinurad: A Comprehensive Technical Guide on its Molecular and Chemical Properties

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Dotinurad is a novel and highly selective urate reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia and gout.[1][2] Its targeted mechanism of action, focusing on the inhibition of urate transporter 1 (URAT1), offers a promising therapeutic alternative to conventional treatments. This technical guide provides a detailed overview of this compound's molecular formula, chemical properties, and the experimental methodologies used to characterize this compound.

Molecular and Physicochemical Properties

This compound, also known by its development code FYU-981, is a small molecule with the following molecular and chemical characteristics:

| Property | Value | Source |

| Molecular Formula | C₁₄H₉Cl₂NO₄S | [3] |

| IUPAC Name | (3,5-dichloro-4-hydroxyphenyl)-(1,1-dioxo-2H-1,3-benzothiazol-3-yl)methanone | [3] |

| CAS Number | 1285572-51-1 | [3] |

| Molecular Weight | 358.2 g/mol | [3] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) | Cayman Chemical |

| Calculated LogP | 2.9 | [3] |

Table 1: Key Molecular and Physicochemical Properties of this compound.

Mechanism of Action: Selective URAT1 Inhibition

This compound's therapeutic effect stems from its potent and selective inhibition of Urate Transporter 1 (URAT1), a protein primarily located in the apical membrane of renal proximal tubular cells.[1][4] URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting this transporter, this compound effectively increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[5]

The selectivity of this compound is a key feature, distinguishing it from other uricosuric agents. It exhibits significantly weaker inhibitory effects on other transporters involved in urate homeostasis, such as ATP-binding cassette subfamily G member 2 (ABCG2), and organic anion transporters 1 and 3 (OAT1 and OAT3).[5][6] This selectivity is thought to contribute to a more favorable safety profile, particularly concerning off-target effects.[1]

The inhibitory potency of this compound against URAT1 and its selectivity over other transporters have been quantified in various in vitro studies, as summarized in the table below.

| Transporter | IC₅₀ (μM) | Source |

| URAT1 | 0.0372 | [5][6] |

| ABCG2 | 4.16 | [5][6] |

| OAT1 | 4.08 | [5][6] |

| OAT3 | 1.32 | [5][6] |

Table 2: Inhibitory Activity of this compound against Urate Transporters.

A proposed signaling pathway illustrating the mechanism of action of this compound is depicted below.

Experimental Protocols

This section outlines the general experimental methodologies that can be employed to determine the chemical and pharmacological properties of this compound.

URAT1 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory activity of this compound against the URAT1 transporter.

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of this compound for URAT1-mediated uric acid uptake.

Materials:

-

HEK 293 cells stably expressing human URAT1 (or other suitable cell lines like Xenopus oocytes injected with URAT1 cRNA).[5]

-

[¹⁴C]-labeled uric acid.

-

This compound stock solution (in DMSO).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Cell lysis buffer.

-

Scintillation cocktail and counter.

Workflow:

Procedure:

-

Cell Culture: Culture HEK 293 cells expressing URAT1 in appropriate media and conditions. Seed the cells in 96-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Inhibition Assay:

-

Wash the cells with pre-warmed assay buffer.

-

Add the this compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Initiate the uptake reaction by adding [¹⁴C]-uric acid to each well and incubate for a short period (e.g., 5-15 minutes).

-

Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

-

-

Quantification:

-

Lyse the cells using a suitable lysis buffer.

-

Transfer the cell lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the percentage of inhibition for each this compound concentration relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Solubility Determination (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent system (e.g., phosphate-buffered saline, pH 7.4).

Materials:

-

This compound (solid).

-

Solvent of interest (e.g., PBS).

-

Shaker or rotator.

-

Centrifuge or filtration apparatus (e.g., 0.45 µm filter).

-

Analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Calculation: The determined concentration represents the thermodynamic solubility of this compound in the specified solvent at that temperature.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.

Objective: To determine the pKa value(s) of this compound.

Materials:

-

This compound solution of known concentration.

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).

-

Potentiometer with a pH electrode.

-

Stirrer.

-

Constant temperature bath.

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).

-

Titration:

-

Place the this compound solution in a thermostated vessel and immerse the pH electrode and the tip of the burette containing the titrant.

-

incrementally add the titrant to the this compound solution while continuously stirring and monitoring the pH.

-

Record the pH value after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For more accurate results, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

LogP Determination (HPLC Method)

This protocol outlines a method for determining the octanol-water partition coefficient (LogP) of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

Objective: To determine the LogP value of this compound as a measure of its lipophilicity.

Materials:

-

This compound.

-

A series of reference compounds with known LogP values.

-

HPLC system with a reversed-phase column (e.g., C18).

-

Mobile phase (e.g., a mixture of methanol or acetonitrile and water).

-

UV detector.

Procedure:

-

Chromatographic Analysis:

-

Inject this compound and the reference compounds onto the RP-HPLC column under isocratic conditions.

-

Determine the retention time (t_R) for each compound.

-

Measure the void time (t_0) of the system.

-

-

Calculation of Capacity Factor (k'):

-

Calculate the capacity factor for each compound using the formula: k' = (t_R - t_0) / t_0.

-

-

Calibration Curve:

-

Plot the logarithm of the capacity factor (log k') of the reference compounds against their known LogP values.

-

Perform a linear regression analysis to obtain a calibration curve.

-

-

LogP Determination of this compound:

-

From the log k' value of this compound, interpolate its LogP value using the equation of the calibration curve.

-

Conclusion

This compound is a promising new therapeutic agent for hyperuricemia, characterized by its high selectivity for URAT1. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of its chemical and pharmacological properties. A thorough understanding of these characteristics is essential for its continued development and clinical application. Further research into its downstream signaling effects and potential off-target interactions will provide a more complete picture of its pharmacological profile.

References

- 1. A Possible Therapeutic Application of the Selective Inhibitor of Urate Transporter 1, this compound, for Metabolic Syndrome, Chronic Kidney Disease, and Cardiovascular Disease [mdpi.com]

- 2. Unique Binding Sites of Uricosuric Agent this compound for Selective Inhibition of Renal Uric Acid Reabsorptive Transporter URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Possible Therapeutic Application of the Selective Inhibitor of Urate Transporter 1, this compound, for Metabolic Syndrome, Chronic Kidney Disease, and Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a clinical pharmacokinetic study of a novel, selective urate reabsorption inhibitor in subjects with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Pharmacological Evaluation of this compound, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro evaluation of Dotinurad efficacy

An In-Depth Technical Guide to the In Vitro Evaluation of Dotinurad Efficacy

Introduction

This compound is a novel, orally administered, selective urate reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia and gout.[1][2][3] Its primary mechanism of action involves the potent and highly selective inhibition of urate transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys.[1][4][5] Unlike traditional uricosuric agents, this compound's high selectivity minimizes off-target effects on other renal transporters, offering a favorable safety profile.[2][4][6][7] This technical guide provides a comprehensive overview of the in vitro methodologies used to evaluate this compound's efficacy, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and experimental workflows.

Core Mechanism of Action: Dual Inhibition of URAT1

This compound exerts its urate-lowering effect by targeting URAT1, a transporter located on the apical membrane of renal proximal tubule cells.[4][5][8] URAT1 mediates the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[4][5] this compound's inhibitory action is distinguished by a unique dual mechanism:

-

Cis-inhibition (Competitive): this compound, present in the renal tubule lumen, competitively binds to the extracellular domain of the URAT1 transporter. This action physically obstructs uric acid from accessing its binding site, thereby directly preventing its reabsorption.[4][9][10]

-

Trans-inhibition (Non-competitive): this compound is taken up by the renal epithelial cells and accumulates intracellularly. From within the cell, it interferes with URAT1's function.[4][10] This "trans-inhibition" is achieved by attenuating the efflux of intracellular monocarboxylates, which is the necessary driving force for the exchange and uptake of uric acid by URAT1.[9][10] This dual mechanism is believed to contribute to its potent and sustained clinical efficacy.[4][10]

Quantitative In Vitro Efficacy and Selectivity

In vitro studies are crucial for quantifying a drug's potency (IC50) and its selectivity against off-target transporters. This compound has demonstrated significantly higher potency for URAT1 compared to other uricosuric agents and minimal activity against key urate secretion transporters like ATP-binding cassette subfamily G member 2 (ABCG2) and organic anion transporters 1 and 3 (OAT1, OAT3).[2][6][7]

Table 1: Comparative Inhibitory Activity (IC50) of Uricosuric Agents

| Compound | URAT1 (μM) | ABCG2 (μM) | OAT1 (μM) | OAT3 (μM) |

| This compound | 0.0372 | 4.16 | 4.08 | 1.32 |

| Benzbromarone | 0.190 | - | - | - |

| Lesinurad | 30.0 | - | - | - |

| Probenecid | 165 | - | - | - |

Data sourced from multiple studies.[2][6][11] The IC50 value for this compound on URAT1 has also been reported as low as 8 nM in other assay systems.[12]

Table 2: Selectivity Profile of this compound (Ratio of IC50 vs. URAT1)

| Transporter | IC50 Ratio (Transporter IC50 / URAT1 IC50) |

| ABCG2 | ~112-fold |

| OAT1 | ~110-fold |

| OAT3 | ~35-fold |

Calculated from data in Table 1. This ratio highlights this compound's markedly lower inhibitory activity against other key transporters compared to URAT1.[6]

Signaling Pathway and Mechanism Visualization

The following diagrams illustrate the key pathways and logical relationships in this compound's action.

Caption: this compound's dual inhibition of the URAT1 transporter.

Caption: Experimental workflow for a URAT1 inhibition assay.

Caption: this compound's high selectivity for URAT1 over other transporters.

Detailed Experimental Protocols

Protocol 1: URAT1 Inhibition via Radiolabeled [¹⁴C]Uric Acid Uptake Assay

This assay is a robust method to directly measure the inhibition of URAT1-mediated uric acid transport.[13]

1. Materials:

-

Cell Lines: Madin-Darby Canine Kidney (MDCK-II) or Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1).[4] A control cell line (parental, not expressing URAT1) is required to determine background uptake.

-

Reagents: [¹⁴C]Uric acid, this compound, positive controls (e.g., Benzbromarone), cell culture media, Hanks' Balanced Salt Solution (HBSS) as uptake buffer, ice-cold Phosphate-Buffered Saline (PBS) as wash buffer.

-

Equipment: 24-well cell culture plates, scintillation counter, lysis buffer (e.g., 0.1 M NaOH).

2. Procedure:

-

Cell Seeding: Plate hURAT1-expressing and control cells into 24-well plates to achieve 80-90% confluency on the day of the experiment.

-

Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in pre-warmed uptake buffer.

-

Pre-incubation: Gently wash the cell monolayers with uptake buffer. Add the compound dilutions to the wells and pre-incubate for 10-30 minutes at 37°C to allow the compound to interact with the transporter.[13]

-

Uptake Initiation: Add [¹⁴C]uric acid (e.g., to a final concentration of 5-50 µM) to each well to start the uptake reaction.[12][13]

-

Incubation: Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C. The time should be within the linear range of uptake.

-

Uptake Termination: Rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS to stop the transport process and remove extracellular radiolabel.[13]

-

Cell Lysis: Add lysis buffer to each well and incubate for 20-30 minutes to ensure complete cell lysis.

-

Quantification: Transfer the cell lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity (counts per minute) using a scintillation counter.

3. Data Analysis:

-

Calculate URAT1-specific uptake by subtracting the radioactivity measured in control cells from that in hURAT1-expressing cells.

-

Determine the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to calculate the IC50 value.

Alternative System: This assay can also be performed using Xenopus oocytes injected with hURAT1 cRNA, where uptake of [¹⁴C]Uric acid into individual oocytes is measured.[4][9][14]

Protocol 2: Transporter Selectivity Assays (e.g., ABCG2, OAT1)

To confirm this compound's selectivity, similar uptake or inhibition assays are performed against other relevant transporters. The methodology is analogous to the URAT1 assay but uses transporter-specific cell lines and probe substrates.

-

Objective: To determine the IC50 of this compound against urate secretion transporters like ABCG2 and OAT1.

-

Methodology: Use cell lines overexpressing the transporter of interest (e.g., hABCG2 or hOAT1).

-

Probe Substrates: Instead of uric acid, use specific radiolabeled or fluorescent substrates for each transporter. For example:

-

Procedure: The experimental steps (pre-incubation, uptake, termination, lysis, quantification) follow the same principles as the URAT1 assay. A high IC50 value indicates weak inhibition and high selectivity.

Protocol 3: Xanthine Oxidase (XO) Inhibition Assay

While this compound is not a xanthine oxidase inhibitor (XOI), this assay is critical in the broader context of hyperuricemia drug development to differentiate its mechanism from drugs like febuxostat.

-

Objective: To confirm this compound lacks inhibitory activity against xanthine oxidase.

-

Principle: The assay measures the activity of XO by monitoring its conversion of xanthine to uric acid, which can be detected spectrophotometrically by the increase in absorbance at 295 nm.

-

Materials: Purified xanthine oxidase enzyme, xanthine (substrate), phosphate buffer (pH 7.5), this compound, positive control (e.g., Allopurinol), spectrophotometer.

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and various concentrations of this compound or a positive control.

-

Add the xanthine oxidase enzyme to the mixture and pre-incubate for ~15 minutes.

-

Initiate the reaction by adding the xanthine substrate.

-

Immediately measure the rate of uric acid formation by monitoring the change in absorbance at 295 nm over time.

-

-

Analysis: Compare the enzyme activity in the presence of this compound to the vehicle control. A lack of significant change in activity confirms that this compound does not inhibit xanthine oxidase.

Conclusion